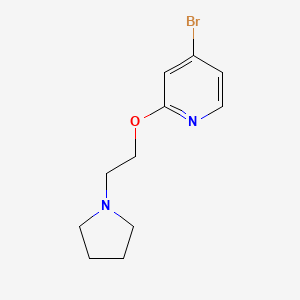
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromine atom at the 4th position of the pyridine ring and a pyrrolidine group attached via an ethoxy linker at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine typically involves the following steps:
Bromination: The starting material, 2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methoxy-6-(pyrrolidin-1-yl)pyridine
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
- 2-Bromo-4’-(1-pyrrolidinyl)acetophenone
Uniqueness
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
4-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-13-11(9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
Clé InChI |
AKFBLMBLNZHOIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=NC=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




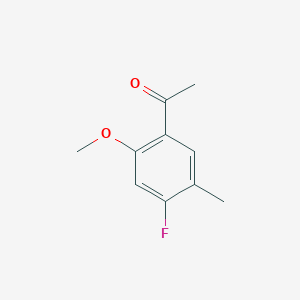
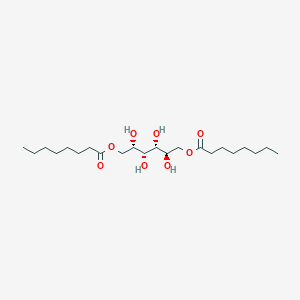
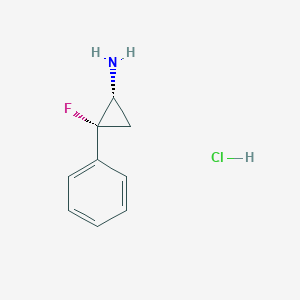

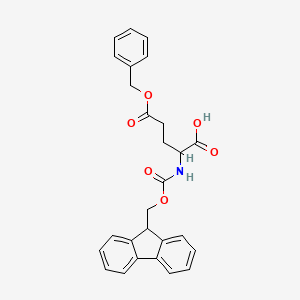
![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)
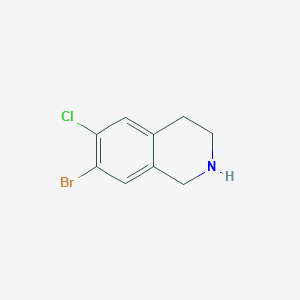
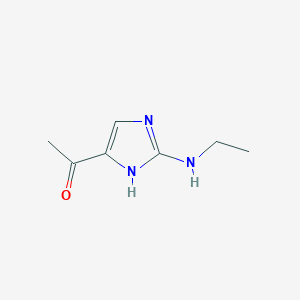


![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)

